molecular formula C21H16N4OS2 B4180248 2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4180248
M. Wt: 404.5 g/mol
InChI Key: HABASNIJKQPGCT-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the phenylthio and pyridinyl groups. The final step involves the acetamide formation through an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyridine: Shares the phenyl and pyridine groups but lacks the thiadiazole and acetamide functionalities.

    2-(phenylthio)acetamide: Contains the phenylthio and acetamide groups but lacks the pyridinyl and thiadiazole rings.

Uniqueness

2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of aromatic rings, thiadiazole ring, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS2/c26-19(23-21-25-24-20(28-21)16-11-13-22-14-12-16)18(15-7-3-1-4-8-15)27-17-9-5-2-6-10-17/h1-14,18H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABASNIJKQPGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NN=C(S2)C3=CC=NC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
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2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
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2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
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2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
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2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
2-phenyl-2-(phenylsulfanyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide

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